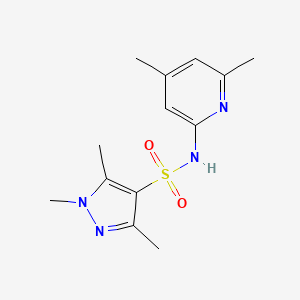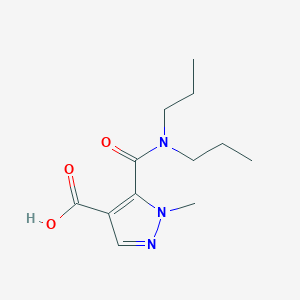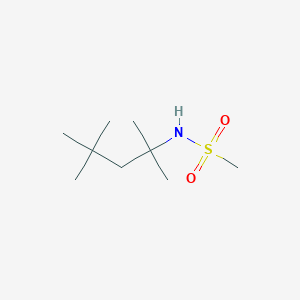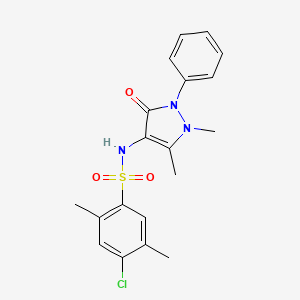
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide, also known as DMP or DMP-777, is a small molecule compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 acts as an inhibitor of CAIX by binding to its active site and preventing its catalytic activity. CAIX inhibition leads to a decrease in extracellular pH, which in turn reduces tumor growth and metastasis. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 also inhibits the aggregation of amyloid-beta peptides by binding to their hydrophobic regions and preventing their self-association, leading to a reduction in neurotoxicity.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has been shown to have various biochemical and physiological effects, including its role as an inhibitor of CAIX and amyloid-beta peptide aggregation. Inhibition of CAIX leads to a decrease in tumor growth and metastasis, while inhibition of amyloid-beta peptide aggregation leads to a reduction in neurotoxicity. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has several advantages for lab experiments, including its ease of synthesis, stability, and specificity for CAIX and amyloid-beta peptide aggregation. However, its limitations include its low solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 research, including its optimization as a CAIX inhibitor for cancer therapy, its potential use as a therapeutic agent for Alzheimer's disease, and its development as a diagnostic tool for CAIX overexpression in cancer. Further studies are also needed to investigate its potential toxicity and optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 can be synthesized using various methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with 1,3,5-trimethylpyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has been extensively studied for its potential therapeutic applications, including its role as an inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer. CAIX inhibition has been shown to reduce tumor growth and metastasis in preclinical studies, making N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 a promising candidate for cancer therapy. N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide-777 has also been studied for its potential role in treating neurological disorders such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-8-6-9(2)14-12(7-8)16-20(18,19)13-10(3)15-17(5)11(13)4/h6-7H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNKXNDZZWCFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NS(=O)(=O)C2=C(N(N=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-1,3,5-trimethylpyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
![N-(3,4-dimethoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7459540.png)







![4-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7459624.png)

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B7459647.png)